Cas no 64769-66-0 (L-trans-Pyrrolidine-2,4-dicarboxylic Acid)

L-trans-Pyrrolidine-2,4-dicarboxylic Acid is a chiral dicarboxylic acid derivative of pyrrolidine, primarily used as a building block in organic synthesis and pharmaceutical research. Its rigid, trans-configurated structure makes it valuable for designing conformationally constrained peptides and bioactive molecules. The compound serves as a precursor for synthesizing glutamate receptor ligands, particularly for studying metabotropic glutamate receptors (mGluRs). Its high stereochemical purity and functional group versatility enable precise modifications in drug discovery and medicinal chemistry applications. The presence of two carboxyl groups allows for further derivatization, enhancing its utility in developing enzyme inhibitors and receptor modulators. Suitable for controlled reactions, it is often employed in asymmetric synthesis and neuroscience research.
L-trans-Pyrrolidine-2,4-dicarboxylic Acid structure
64769-66-0 structure
Product name:L-trans-Pyrrolidine-2,4-dicarboxylic Acid
CAS No:64769-66-0
MF:C6H8NO4-
MW:158.13202
CID:499812
PubChem ID:24898859

L-trans-Pyrrolidine-2,4-dicarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pyrrolidinedicarboxylicacid, (2S,4R)-
    • L-trans-2,4-PDC
    • L-TRANS-PYRROLIDINE-2,4-DICARBOXYLIC ACID
    • (2S,4R)-2,4-PDC
    • (2S,4R)-L-proline-4-carboxylic acid
    • AC1LTV03
    • CHEMBL349384
    • L-trans-PDC
    • SureCN1133665
    • t-2,4-PDC
    • Tocris-0298
    • t-PDC
    • trans-4-Carboxy-L-proline
    • PDSP2_000260
    • SR-01000597627
    • L-trans-4-Carboxy-L-proline
    • (2S,4R)-Pyrrolidine-2,4-dicarboxylic acid
    • NCGC00024527-01
    • CS-0020480
    • HY-100836
    • SCHEMBL1133665
    • NRSBQSJHFYZIPH-DMTCNVIQSA-N
    • BDBM85211
    • PDSP1_000261
    • DTXSID50363910
    • 2,4-Pyrrolidinedicarboxylicacid,(2S,4R)-
    • MFCD00153866
    • AKOS006275185
    • SR-01000597627-1
    • L-trans-Pyrrolidine-2,4-dicarboxylic acid, >=98%
    • 64769-66-0
    • L-TRANS-PYRROLIDINE-2,4-DICARBOXYLICACID
    • (2S-trans)-2,4-Pyrrolidinedicarboxylic Acid; (2S,4R)-2,4-Pyrrolidinedicarboxylic Acid; trans-4-Carboxy-L-proline;
    • L-trans-Pyrrolidine-2,4-dicarboxylic Acid
    • MDL: MFCD00153866
    • Inchi: InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
    • InChI Key: NRSBQSJHFYZIPH-DMTCNVIQSA-N
    • SMILES: C1[C@H](CN[C@@H]1C(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 159.053
  • Monoisotopic Mass: 159.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 86.6

Experimental Properties

  • Color/Form: Solids.
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 214-217oC
  • Boiling Point: 355.3±42.0 °C at 760 mmHg
  • Flash Point: 168.7±27.9 °C
  • Refractive Index: 1.534
  • Solubility: Water (Slightly)
  • PSA: 86.63000
  • LogP: -0.53750
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C
  • Solubility: Not determined.

L-trans-Pyrrolidine-2,4-dicarboxylic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:-20°C Freezer

L-trans-Pyrrolidine-2,4-dicarboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P999005-1mg
L-trans-Pyrrolidine-2,4-dicarboxylic Acid
64769-66-0
1mg
$ 127.00 2023-09-06
TRC
P999005-2.5mg
L-trans-Pyrrolidine-2,4-dicarboxylic Acid
64769-66-0
2.5mg
$ 224.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-200477A-25mg
L-trans-Pyrrolidine-2,4-dicarboxylic acid,
64769-66-0 ≥97%
25mg
¥3031.00 2023-09-05
Aaron
AR00EAAQ-10mg
L-trans-Pyrrolidine-2,4-dicarboxylic acid
64769-66-0 98%
10mg
$559.00 2025-01-24
A2B Chem LLC
AG65430-5mg
L-TRANS-PYRROLIDINE-2,4-DICARBOXYLIC ACID
64769-66-0 ≥98%
5mg
$71.00 2024-04-19
1PlusChem
1P00EA2E-1mg
L-TRANS-PYRROLIDINE-2,4-DICARBOXYLIC ACID
64769-66-0 ≥98%
1mg
$72.00 2025-02-26
Ambeed
A258316-50mg
L-trans-Pyrrolidine-2,4-dicarboxylic acid
64769-66-0 97%
50mg
$521.0 2025-02-27
A2B Chem LLC
AG65430-1mg
L-TRANS-PYRROLIDINE-2,4-DICARBOXYLIC ACID
64769-66-0 ≥98%
1mg
$29.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18260-1mg
L-trans-2,4-PDC
64769-66-0 98%
1mg
¥377.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18260-5mg
L-trans-2,4-PDC
64769-66-0 98%
5mg
¥893.00 2023-09-09

Additional information on L-trans-Pyrrolidine-2,4-dicarboxylic Acid

Research Brief on L-trans-Pyrrolidine-2,4-dicarboxylic Acid (CAS: 64769-66-0): Recent Advances and Applications

L-trans-Pyrrolidine-2,4-dicarboxylic acid (CAS: 64769-66-0) is a chiral pyrrolidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a modulator of glutamate receptors, particularly in the context of neurodegenerative diseases and neuropharmacology. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the binding affinity of L-trans-Pyrrolidine-2,4-dicarboxylic acid to metabotropic glutamate receptors (mGluRs). The researchers utilized molecular docking simulations and in vitro assays to demonstrate its selective antagonism of mGluR2, suggesting its potential as a lead compound for treating neurological disorders such as epilepsy and Parkinson's disease. The study also reported improved synthetic yields (up to 78%) using a novel enzymatic resolution method, addressing previous challenges in large-scale production.

In the realm of drug delivery, a team at MIT developed a prodrug system incorporating L-trans-Pyrrolidine-2,4-dicarboxylic acid as a targeting moiety for blood-brain barrier penetration. Their 2024 Nature Biotechnology paper detailed how this approach enhanced the bioavailability of neuroprotective agents by 3.2-fold compared to conventional formulations. The compound's dicarboxylic structure was found to interact specifically with LAT1 transporters, enabling efficient CNS delivery without compromising the blood-brain barrier integrity.

Structural-activity relationship (SAR) studies have revealed critical insights into the stereochemical requirements for biological activity. Research from the University of Tokyo (2024) demonstrated that the trans configuration at positions 2 and 4 is essential for maintaining receptor binding potency, while modifications at the nitrogen position could tune selectivity between glutamate receptor subtypes. These findings are informing the design of next-generation neurotherapeutics with improved pharmacokinetic profiles.

Emerging applications in cancer research have also been reported. A recent Cancer Research publication (2024) identified L-trans-Pyrrolidine-2,4-dicarboxylic acid as an inhibitor of glutamine metabolism in triple-negative breast cancer cells. The compound showed synergistic effects with standard chemotherapy agents, reducing tumor growth by 62% in murine models while exhibiting minimal off-target effects. This dual action on both neurological and oncological pathways positions it as a promising multifunctional scaffold for drug development.

Quality control and analytical methods have advanced significantly, with new HPLC-MS protocols achieving detection limits of 0.1 ng/mL for L-trans-Pyrrolidine-2,4-dicarboxylic acid in biological matrices. The establishment of rigorous purity standards (≥99.5% by chiral HPLC) has facilitated its use in clinical trials, with two Phase I studies currently evaluating derivatives for Alzheimer's disease and glioblastoma treatment.

Future research directions include exploring its potential in pain management and developing more sustainable synthetic routes. The compound's versatility continues to inspire innovative applications across chemical biology, with particular excitement surrounding its ability to bridge small-molecule and peptide-based therapeutic approaches. As understanding of its pharmacological profile deepens, L-trans-Pyrrolidine-2,4-dicarboxylic acid is poised to make significant contributions to precision medicine in the coming decade.

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Amadis Chemical Company Limited
(CAS:64769-66-0)L-trans-Pyrrolidine-2,4-dicarboxylic Acid
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Purity:99%
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